1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one
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Overview
Description
1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromophenyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with 3,5-dimethylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-3,5-dimethylpyrrolidin-2-one
- 1-(4-Chlorophenyl)-3,5-dimethylpyrrolidin-2-one
- 1-(4-Fluorophenyl)-3,5-dimethylpyrrolidin-2-one
Uniqueness
1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen atoms
Properties
Molecular Formula |
C12H14BrNO |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-8-7-9(2)14(12(8)15)11-5-3-10(13)4-6-11/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
HCJPVTMWAFOZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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